molecular formula C54H78N16O17S2 B10825682 Heamopressin (TN)

Heamopressin (TN)

Cat. No.: B10825682
M. Wt: 1287.4 g/mol
InChI Key: BYDVFOPTAIPAGA-LCGYVTRFSA-N
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Description

Heamopressin (TN) is a peptide derived from the alpha chain of hemoglobin. It was initially identified in extracts of rat brain using an enzyme capture technique. Heamopressin binds to cannabinoid receptors, particularly acting as an inverse agonist at CB1 receptors . This compound has garnered interest due to its potential therapeutic applications, particularly in modulating pain and anxiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heamopressin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU or DIC and deprotection reagents such as TFA .

Industrial Production Methods

Industrial production of heamopressin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is usually achieved through high-performance liquid chromatography (HPLC), ensuring the removal of impurities and achieving the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Heamopressin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups .

Scientific Research Applications

Heamopressin has a wide range of scientific research applications:

Mechanism of Action

Heamopressin exerts its effects primarily by binding to cannabinoid receptors, particularly CB1 receptors. As an inverse agonist, it reduces the activity of these receptors, leading to various physiological effects. The peptide’s interaction with CB1 receptors involves the modulation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the reduction of cyclic AMP levels .

Comparison with Similar Compounds

Heamopressin is unique compared to other peptides due to its specific sequence and binding properties. Similar compounds include:

These similar compounds highlight the diversity within the heamopressin family and underscore the unique properties of each peptide in terms of receptor binding and physiological effects.

Properties

IUPAC Name

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H74N16O15S2.C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDVFOPTAIPAGA-LCGYVTRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H78N16O17S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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